REACTION_CXSMILES
|
C([O:8][C:9](=[O:28])[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:14]([O:26][CH3:27])[CH:13]=1)C1C=CC=CC=1.[OH-].[Na+]>CO.O1CCOCC1>[CH2:19]([O:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH2:10][C:9]([OH:28])=[O:8])=[CH:13][C:14]=1[O:26][CH3:27])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2|
|
Name
|
3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester
|
Quantity
|
11.03 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC1=CC(=C(C=C1)OCC1=CC=CC=C1)OC)=O
|
Name
|
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow homogeneous mixture was then stirred at 50° C. for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with Et2O (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.3 mmol | |
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |